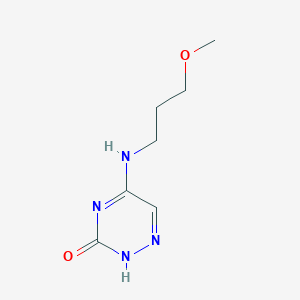![molecular formula C10H7N5O4S B254306 4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. It is commonly referred to as "NOTA" and is a member of the triazine family of compounds. In We will also list future directions for research on this compound.
Mechanism of Action
The mechanism of action of NOTA is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, such as copper and gallium. These complexes can then be used for a variety of applications, including medical imaging and catalysis.
Biochemical and Physiological Effects:
NOTA has been shown to have low toxicity in vitro and in vivo studies, making it a promising candidate for various applications. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
NOTA has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
There are several future directions for research on NOTA, including the development of new synthesis methods, the exploration of its potential applications in other fields, such as energy storage, and the study of its mechanism of action and biochemical and physiological effects. Additionally, further studies are needed to fully understand the advantages and limitations of NOTA for lab experiments.
Synthesis Methods
NOTA can be synthesized by several methods, including the reaction of 5-chloro-1,2,4-triazine-3-thiol with 3-nitrobenzaldehyde in the presence of a base. Another method involves the reaction of 5-chloro-1,2,4-triazine-3-thiol with 3-nitrobenzylamine in the presence of a base. Both methods result in the formation of NOTA as a yellow crystalline solid.
Scientific Research Applications
NOTA has been extensively studied for its potential applications in various fields, including medical imaging, drug delivery, and catalysis. In medical imaging, NOTA has been used as a chelating agent for radiolabeling of biomolecules, such as peptides and antibodies, for positron emission tomography (PET) imaging. In drug delivery, NOTA has been used as a ligand for targeted drug delivery to cancer cells. In catalysis, NOTA has been used as a catalyst for various reactions, including the reduction of nitroarenes.
properties
Product Name |
4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
|---|---|
Molecular Formula |
C10H7N5O4S |
Molecular Weight |
293.26 g/mol |
IUPAC Name |
4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H7N5O4S/c16-8-2-1-7(15(18)19)3-6(8)4-12-14-9(17)5-11-13-10(14)20/h1-5,12H,(H,13,20)/b6-4- |
InChI Key |
VZNNPHRWGIWFBH-XQRVVYSFSA-N |
Isomeric SMILES |
C1=CC(=O)/C(=C\NN2C(=O)C=NNC2=S)/C=C1[N+](=O)[O-] |
SMILES |
C1=CC(=O)C(=CNN2C(=O)C=NNC2=S)C=C1[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=O)C(=CNN2C(=O)C=NNC2=S)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)


![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)

